molecular formula C7H6BrF2NO B2477590 2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol CAS No. 2229492-91-3

2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol

Cat. No. B2477590
CAS RN: 2229492-91-3
M. Wt: 238.032
InChI Key: LUZQRXWOKPNLBE-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. This compound is widely used in the field of medicinal chemistry, where it is utilized to develop new drugs and therapies. In

Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, presenting a method to avoid the use of volatile and toxic solvents and catalysts. This process yields 6-aminonicotinic acid with 75% yield and 100% selectivity under optimized conditions, highlighting the potential of 2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol derivatives in synthesizing valuable chemical intermediates (Feng et al., 2010).

Synthesis of Cyanopyridine Derivatives

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative, has been utilized as a substrate for synthesizing new cyanopyridine derivatives. These compounds have demonstrated significant antimicrobial activity against a variety of bacteria, showcasing the relevance of bromopyridine derivatives in medicinal chemistry and the development of new therapeutic agents (Bogdanowicz et al., 2013).

Reactivity and Formation Studies

Studies on the reactivity of bromine atoms in brominated pyridines have led to the formation of 2-hydroxy-6-bromopyridine through the acid hydrolysis of 2,6-dibromopyridine, expanding our understanding of chemical reaction mechanisms and providing pathways for synthesizing novel pyridine derivatives (Wibaut et al., 2010).

Synthesis and Characterization

The synthesis and characterization of Schiff-base compounds, such as 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, have been explored. These compounds have been analyzed using various spectroscopic techniques and X-ray single crystal diffraction, providing insights into their structural properties and potential applications in materials science and coordination chemistry (Khalaji et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been used in the design and synthesis of anti-tubercular agents . Therefore, it’s possible that this compound could also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Related compounds have been shown to interact with their targets through the formation of bonds

Biochemical Pathways

Given the potential anti-tubercular activity of similar compounds , it’s possible that this compound could affect pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

If this compound does indeed target mycobacterium tuberculosis as suggested by the activity of similar compounds , its action could result in the inhibition of bacterial growth and survival.

properties

IUPAC Name

2-(6-bromopyridin-3-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZQRXWOKPNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CO)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol

CAS RN

2229492-91-3
Record name 2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-ol
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